WYE-354
Overview
Description
WYE-354 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It has a biochemical IC50 of 5 nM against mTOR and displays high specificity towards the PI3K family . This compound is known for its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and therapy .
Preparation Methods
The chemical name of WYE-354 is methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate . The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps
Chemical Reactions Analysis
WYE-354 undergoes various chemical reactions, primarily involving its interaction with mTOR and related pathways. It is known to inhibit substrate phosphorylation, such as p-4E-BP1 T37/46 and p-Akt S473 by mTORC1 and mTORC2 . Common reagents used in these reactions include ATP and various kinase substrates. The major products formed from these reactions are phosphorylated proteins, which are critical for cell signaling and growth regulation .
Scientific Research Applications
WYE-354 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB-468 and U87MG, by blocking mTOR signaling pathways . Additionally, this compound has been used to study the role of mTOR in autophagy, apoptosis, and cell cycle regulation . In vivo studies have demonstrated its efficacy in reducing tumor growth in animal models, making it a promising candidate for further development as an anti-cancer agent .
Mechanism of Action
The mechanism of action of WYE-354 involves its binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as p-4E-BP1 and p-Akt, which are essential for cell growth and survival . By blocking these pathways, this compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with the ABCB1 transporter, which can affect its efficacy in multidrug-resistant cancer cells .
Comparison with Similar Compounds
WYE-354 is unique in its high specificity and potency as an mTOR inhibitor. Similar compounds include other mTOR inhibitors such as rapamycin, everolimus, and temsirolimus . this compound differs from these compounds in its ability to inhibit both mTORC1 and mTORC2, whereas rapamycin and its analogs primarily target mTORC1 . This dual inhibition makes this compound a more comprehensive inhibitor of mTOR signaling, potentially leading to more effective anti-cancer therapies .
Properties
IUPAC Name |
methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXHGCRIEAKIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657912 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062169-56-5 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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